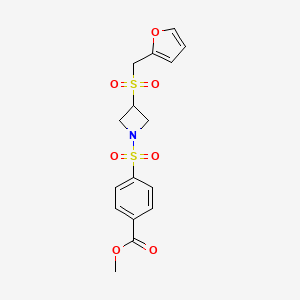

Methyl 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate

Description

Methyl 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate is a synthetic organic compound featuring a methyl benzoate core substituted with dual sulfonyl groups. The azetidine (4-membered nitrogen-containing ring) at the 4-position of the benzoate is further modified with a (furan-2-ylmethyl)sulfonyl moiety. This structure confers unique steric and electronic properties, distinguishing it from related sulfonyl-bearing compounds.

Properties

IUPAC Name |

methyl 4-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO7S2/c1-23-16(18)12-4-6-14(7-5-12)26(21,22)17-9-15(10-17)25(19,20)11-13-3-2-8-24-13/h2-8,15H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMAYSJVYKLLLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl sulfone and the azetidine intermediate. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Methyl 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and azetidine rings can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The sulfonyl groups can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues in Agrochemical Sulfonylureas

Sulfonylurea herbicides, such as triflusulfuron methyl ester, ethametsulfuron methyl ester, and metsulfuron methyl ester (Table 1), share the methyl benzoate backbone but incorporate a sulfonylurea bridge linked to triazine heterocycles (e.g., 1,3,5-triazin-2-yl) . These compounds inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid biosynthesis.

Key Differences :

Table 1: Comparison with Sulfonylurea Herbicides

Fluorobenzothiazole-Bearing Analogues

The compound Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate (CAS 1396847-01-0) shares the azetidine-sulfonyl-benzoate framework but substitutes the furan with a fluorobenzothiazole group (Table 2) .

Key Differences :

- Substituent Polarity : The fluorobenzothiazole introduces strong electron-withdrawing effects (via fluorine and thiazole), contrasting with the furan’s electron-donating nature. This difference impacts solubility and target binding.

- Bioactivity Implications : Benzothiazoles are common in antimicrobial and anticancer agents, suggesting the fluorinated analog may target enzymes like kinases or proteases, whereas the furan derivative’s applications could diverge toward anti-inflammatory or antifungal roles.

Table 2: Comparison with Fluorobenzothiazole Analog

Functional Group Impact on Physicochemical Properties

- Azetidine vs. This strain may enhance binding affinity in enzyme pockets but reduce metabolic stability.

- Sulfonyl Group Positioning: Dual sulfonyl groups in the target compound could improve water solubility relative to mono-sulfonated analogs, though this requires experimental validation.

Research Implications and Gaps

- Agrochemical Potential: Unlike triazine-based sulfonylureas, the target compound’s lack of urea and triazine groups suggests non-herbicidal applications. Its furan moiety may align with fungicide or insecticide development, leveraging furan’s heterocyclic bioactivity.

- Pharmacological Prospects : The azetidine-sulfonyl combination is underutilized in drug discovery but could offer advantages in kinase inhibition or GPCR modulation, akin to benzothiazole-based drugs .

Critical Knowledge Gaps:

- No experimental data on the target compound’s solubility, stability, or toxicity.

- Limited structural analogs with azetidine-sulfonyl motifs for direct comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.